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molecular formula C32H60N2O B8469130 7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)- CAS No. 51210-30-1

7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)-

Cat. No. B8469130
M. Wt: 488.8 g/mol
InChI Key: DVOJYLZUEOLPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04007156

Procedure details

In a 500 ml. 3-necked flask equipped with stirrer, condenser with drying tube, thermometer, dropping funnel and nitrogen inlet was placed a solution of 15.6 g. (0.07 moles) of 7,15-diazadispiro[5,1,5,3]hexadecane in 150 ml. of dry pyridine. Under a dry nitrogen atmosphere, the solution was cooled to 5° C with an external ice bath and a solution of 21.2 g. (0.07 moles) of stearoyl chloride in 50 ml. of hexane was added dropwise with stirring over a 20 minute period. The reaction mixture was then allowed to warm to room temperature and stir for about 16 hours. The reaction mixture was filtered and the filtrate was taken up in ether, washed well with water, then with 2N NaOH solution. The filtrate was again filtered by suction, and the ether solution dried over anhydrous sodium sulfate and concentrated to dryness under reduced pressure. The residue was recrystallized from acetonitrile, yielding colorless crystals, m.p. 56°-59° C.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:16][NH:15][CH2:14][C:8]3([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)[NH:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[C:23](Cl)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>CCCCCC>[C:23]([N:15]1[CH2:14][C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:7][C:6]2([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5]2)[CH2:16]1)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
C1CCCCC12NC1(CCCCC1)CNC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.07 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring over a 20 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask equipped with stirrer, condenser
CUSTOM
Type
CUSTOM
Details
with drying tube
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed well with water
FILTRATION
Type
FILTRATION
Details
The filtrate was again filtered by suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
yielding colorless crystals, m.p. 56°-59° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)N1CC2(NC3(CCCCC3)C1)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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